molecular formula C17H18N2O B2391392 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole CAS No. 333769-99-6

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole

Cat. No.: B2391392
CAS No.: 333769-99-6
M. Wt: 266.344
InChI Key: PQJZMXBWFCAZTB-UHFFFAOYSA-N
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Description

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methyl group and a 2-p-tolyloxy-ethyl side chain. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 2-p-tolyloxy-ethyl Side Chain: The 2-p-tolyloxy-ethyl side chain can be introduced through an etherification reaction. This involves the reaction of the benzimidazole derivative with 2-p-tolyloxy-ethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-p-tolyloxy-ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in research to understand the mechanisms of action of benzimidazole derivatives and their interactions with enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzoimidazole: Lacks the 2-p-tolyloxy-ethyl side chain, resulting in different biological activities.

    1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazole: Lacks the methyl group, which may affect its interaction with biological targets.

    2-Methyl-1-(2-ethoxy-ethyl)-1H-benzoimidazole: Has an ethoxy group instead of a p-tolyloxy group, leading to variations in chemical reactivity and biological activity.

Uniqueness

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the 2-p-tolyloxy-ethyl side chain allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-7-9-15(10-8-13)20-12-11-19-14(2)18-16-5-3-4-6-17(16)19/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZMXBWFCAZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322349
Record name 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333769-99-6
Record name 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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